4-(4-acetamidophenoxy)butanoic Acid
Overview
Description
4-(4-acetamidophenoxy)butanoic Acid, also known as 4-(2-acetamidophenoxy)butanoic acid, is a compound with the molecular weight of 237.26 .
Synthesis Analysis
A paper discusses the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Molecular Structure Analysis
The molecular formula of this compound is C12H15NO4 . The average mass is 222.237 Da and the monoisotopic mass is 222.089203 Da .Physical and Chemical Properties Analysis
This compound is a solid substance . The physical and chemical properties of carboxylic acids can provide some insight into the properties of this compound. For example, carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Environmental Impact and Adsorption
4-(4-Acetamidophenoxy)butanoic acid is closely related to phenoxyalkanoic acid herbicides like 2,4-DB. Studies have shown that these compounds, including this compound, exhibit varying degrees of adsorption in soils. Adsorption is a key factor influencing their potential for groundwater contamination. The extent of adsorption and degradation of these herbicides is crucial for environmental toxicology, as it determines their persistence in soils and potential to leach into water sources (Paszko et al., 2016).
Optical Gating of Synthetic Ion Channels
This compound is utilized in the field of nanotechnology, specifically in the development of nanofluidic devices. These devices leverage the optical properties of the compound for gating mechanisms in synthetic ion channels. This application is significant for advancements in controlled release systems, sensing technologies, and information processing at the nanoscale (Ali et al., 2012).
Potential Pharmaceutical Applications
While detailed studies specifically on this compound in pharmaceuticals are limited, its structural similarity to other compounds suggests potential in this field. For instance, compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid have been studied for their anti-inflammatory and analgesic properties, indicating a potential pathway for this compound in drug development (Pottier et al., 1978).
Industrial Wastewater Treatment
In environmental engineering, this compound has potential applications in wastewater treatment. Its effectiveness in extracting rare earth elements from industrial wastewater has been studied, highlighting its role in resource recovery and environmental protection (Ni et al., 2020).
Advanced Material Synthesis
The compound is also relevant in synthesizing advanced materials like liquid crystalline polyacetylenes. Its derivatives are used in the development of novel polymers that exhibit liquid crystalline properties, important for various technological applications (Mizuta et al., 2011).
Mechanism of Action
Target of Action
Similar compounds like butyric acid have been shown to interact with targets such as (s)-2-haloacid dehalogenase and cholinesterase .
Biochemical Pathways
Butyric acid, a related compound, is involved in metabolic pathways such as butyrate metabolism and fatty acid biosynthesis
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(4-acetamidophenoxy)butanoic Acid are not well-documented. These properties play a crucial role in determining the bioavailability of a compound. For instance, a related compound, 4-((L-valyl)oxy)butanoic acid, has been studied for its pharmacokinetics following oral administration .
Properties
IUPAC Name |
4-(4-acetamidophenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-10-4-6-11(7-5-10)17-8-2-3-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMPFDOUHHAYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445424 | |
Record name | 4-(4-acetamidophenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937600-99-2 | |
Record name | 4-(4-acetamidophenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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